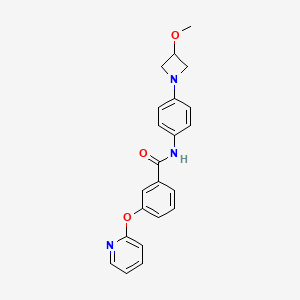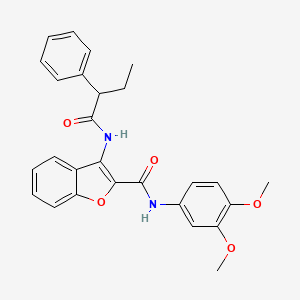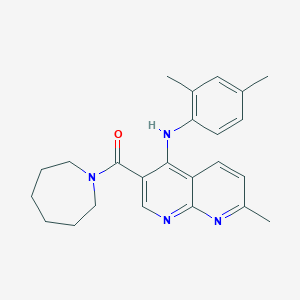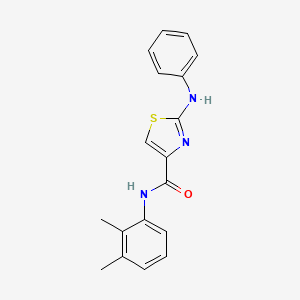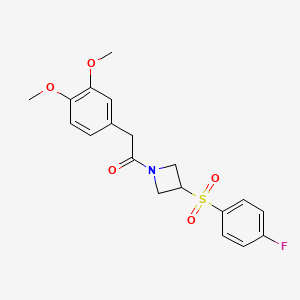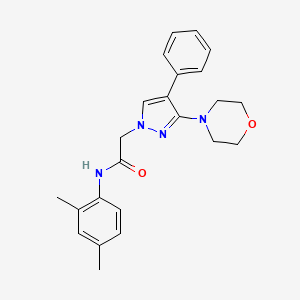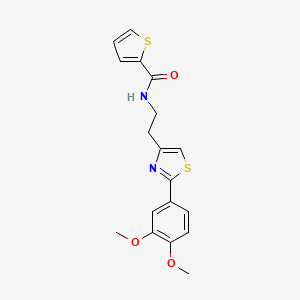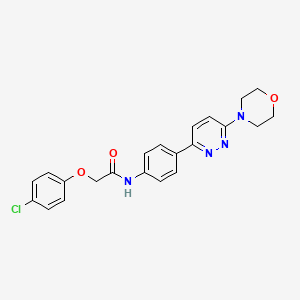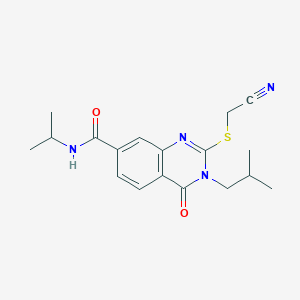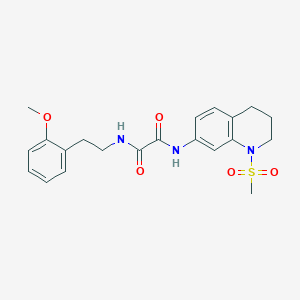
N1-(2-methoxyphenethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The phenyl ring in the methoxyphenethyl group is aromatic, meaning it has a stable, delocalized electron cloud. The tetrahydroquinoline group is partially saturated, meaning it has single and double bonds in the ring . The oxalamide group contains a carbonyl (C=O) group and a nitrogen, which can participate in hydrogen bonding .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The aromatic ring could undergo electrophilic aromatic substitution. The amide group could undergo hydrolysis under acidic or basic conditions to form an amine and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the overall shape of the molecule, and the presence of aromatic rings could all influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
Research has been conducted on the synthesis of related compounds, demonstrating the versatility and potential of N1-(2-methoxyphenethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide derivatives in medicinal chemistry. For instance, studies on 4-hydroxyquinolones and tetrahydroisoquinolines have revealed methods for cyclizing certain precursors to yield compounds with similar structural motifs, which are of interest for their biological activities and potential as pharmacological agents (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
Pharmacological Potential
The pharmacological potential of compounds structurally related to N1-(2-methoxyphenethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide has been a focus of research, particularly in their roles as enzyme inhibitors and receptor antagonists. For example, studies on tetrahydroisoquinoline derivatives have shown significant inhibitory activity against specific enzymes, suggesting potential applications in treating diseases like Alzheimer's (Abbasi, Abbasi, Hassan, Aziz‐ur‐Rehman, Siddiqui, Shah, Raza, & Seo, 2018). Another study focused on the development of N1-azinylsulfonyl-1H-indoles as 5-HT6 receptor antagonists, indicating the compound's potential in cognitive enhancement and antidepressant-like effects (Zajdel, Marciniec, Satała, Canale, Kos, Partyka, Jastrzębska-Więsek, Wesołowska, Basińska-Ziobroń, Wójcikowski, Daniel, Bojarski, & Popik, 2016).
Propiedades
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-29-19-8-4-3-6-16(19)11-12-22-20(25)21(26)23-17-10-9-15-7-5-13-24(18(15)14-17)30(2,27)28/h3-4,6,8-10,14H,5,7,11-13H2,1-2H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOUMBMEYDANOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


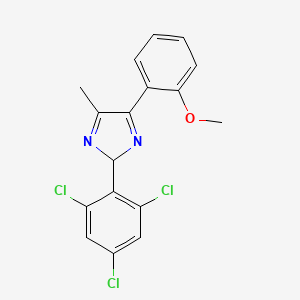
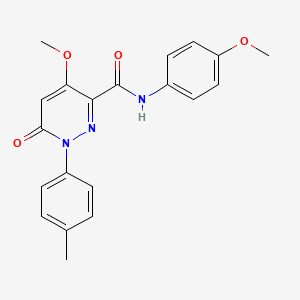
![N-[Cyano-[4-(trifluoromethoxy)phenyl]methyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2760693.png)
